molecular formula C13H11NO2 B015438 3-Methyl-4-nitrobiphenyl CAS No. 69314-47-2

3-Methyl-4-nitrobiphenyl

Cat. No. B015438
CAS RN: 69314-47-2
M. Wt: 213.23 g/mol
InChI Key: JQYNLODZQDADHW-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobiphenyl is an aromatic amine . It has the molecular formula C13H11NO2 .

Scientific Research Applications

  • Mutagenicity Studies : 3-Methyl-4-nitrobiphenyl is used to study the effects of bulky alkyl substituents on the mutagenic activity of 4-nitrobiphenyl in Salmonella typhimurium (Klein et al., 2000).

  • Potential Anti-Cancer Properties : It has been found to have antioxidant, cytotoxic, antibacterial, and antifungal activities, suggesting potential anti-cancer properties (Tahir et al., 2015).

  • Chemical Industry Synthesis : As a metabolite of fenitrothion-containing pesticides, it is used as a basic compound for synthesis in the chemical industry (Nehéz et al., 1985).

  • Optical Chloride Sensor : The synthesized this compound is used as an optical chloride sensor, displaying bright blue emission in organic solvents and enhanced bright green emission in the presence of chloride ions (Das et al., 2021).

  • Estrogenic Activity Studies : Diesel exhaust particles containing this compound have been studied for their estrogenic activity, particularly their effect on cell proliferation in the uterine luminal epithelium (Furuta et al., 2005).

  • Photochemical Reactions : It reacts with cyanide ion in photo-excited 2,4,6-trimethylbiphenyls, with photosubstitution predominating (Vink et al., 1972).

  • Nonlinear Optical Behavior : Molecular complexes involving this compound can be used as a design tool for materials showing quadratic nonlinear optical behavior (Muthuraman et al., 2001).

  • Environmental Decontamination : Ralstonia sp. SJ98 degrades 3-methyl-4-nitrophenol, a component of highly toxic insecticides, into catechol, important for environmental decontamination and bioremediation purposes (Bhushan et al., 2000).

properties

IUPAC Name

2-methyl-1-nitro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYNLODZQDADHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219373
Record name Biphenyl, 3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69314-47-2
Record name Biphenyl, 3-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069314472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenyl, 3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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